

# A Comparative Analysis of Ophiobolin C from Bipolaris and Aspergillus Sources

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ophiobolin C*

Cat. No.: B100131

[Get Quote](#)

## A Guide for Researchers and Drug Development Professionals

**Ophiobolin C** is a member of the ophiobolin family of sesterterpenoids, a class of C25 natural products characterized by a unique 5-8-5 tricyclic ring system.<sup>[1]</sup> These compounds are produced by various fungal genera, most notably Bipolaris and Aspergillus.<sup>[1][2]</sup> Ophiobolins, including **Ophiobolin C**, have garnered significant interest in the scientific community due to their broad spectrum of biological activities, which include cytotoxic, antimicrobial, and anti-inflammatory properties.<sup>[1][3]</sup> A key mechanism of action for this class of molecules is the inhibition of calmodulin, a crucial calcium-binding messenger protein involved in numerous cellular processes.<sup>[1][4]</sup>

This guide provides a comparative overview of **Ophiobolin C** derived from Bipolaris and Aspergillus species, focusing on production yields and biological performance. While direct comparative studies are limited, this document collates available experimental data to offer insights for researchers in natural product chemistry and drug discovery.

## Data Presentation: Yield and Cytotoxicity

### Production Yield

The yield of **Ophiobolin C** can vary significantly depending on the fungal species and culture conditions. Notably, a high yield of 200 mg/L has been reported from *Aspergillus ustus*. While specific yield data for **Ophiobolin C** from Bipolaris is not readily available in the reviewed

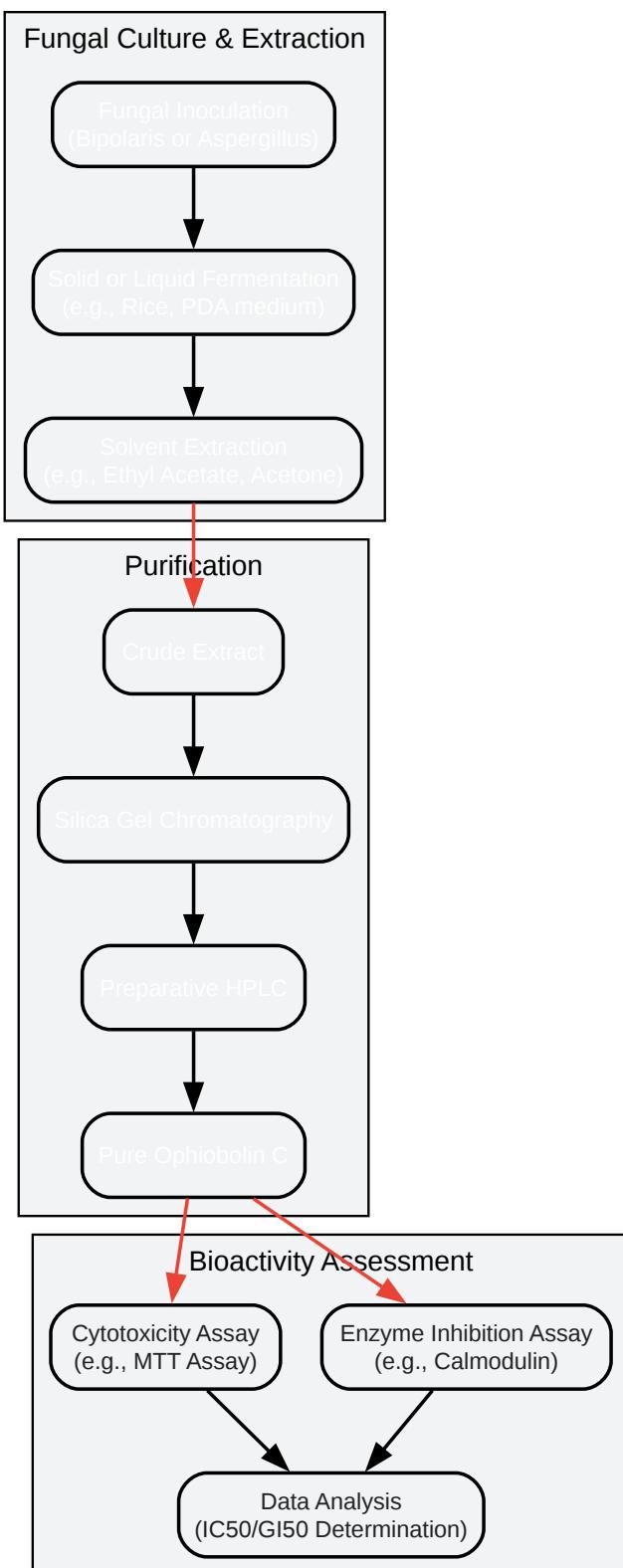
literature, the genus is known for its robust production of related compounds. For instance, a high yield of Ophiobolin A (235 mg/L) has been achieved from a Bipolaris sp., suggesting the genus has a strong capacity for producing ophiobolin-type sesterterpenoids.[\[5\]](#)

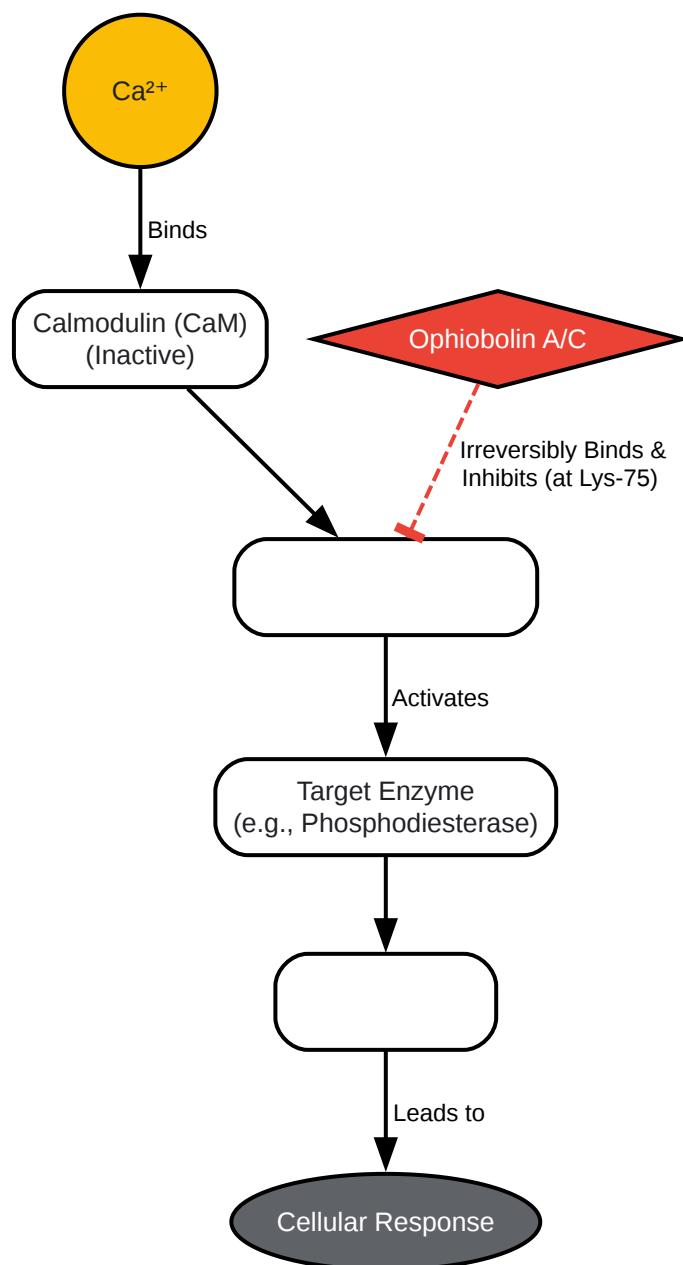
Table 1: Comparison of Reported Yields of **Ophiobolin C** and Related Compounds

| Compound     | Fungal Source     | Yield (mg/L) | Reference           |
|--------------|-------------------|--------------|---------------------|
| Ophiobolin C | Aspergillus ustus | 200          | <a href="#">[6]</a> |
| Ophiobolin A | Bipolaris sp.     | 235          | <a href="#">[5]</a> |

Note: This table presents an indirect comparison of the production capabilities of the two genera for closely related **ophiobolin** compounds.

## Comparative Biological Activity: Cytotoxicity


**Ophiobolin C** and its analogs exhibit potent cytotoxic activity against a variety of cancer cell lines. Data from studies on Aspergillus-derived ophiobolins show significant growth inhibition at micromolar concentrations. While specific cytotoxic data for **Ophiobolin C** from Bipolaris species is scarce in the literature, studies on other ophiobolins isolated from this genus provide a benchmark for the compound class's general potency. For example, 6-epi-ophiobolin A from Bipolaris setariae shows cytotoxicity in the low micromolar range.[\[7\]](#) It is important to note that direct comparison of IC<sub>50</sub>/GI<sub>50</sub> values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.


Table 2: Comparative Cytotoxicity (GI<sub>50</sub>/IC<sub>50</sub> in  $\mu$ M) of Ophiobolins from Aspergillus and Bipolaris Sources

| Compound               | Fungal Source           | Cell Line      | GI <sub>50</sub> /IC <sub>50</sub> (µM) | Reference |
|------------------------|-------------------------|----------------|-----------------------------------------|-----------|
| Ophiobolin C & Analogs | Aspergillus flocculosus | HCT-15 (Colon) | 0.14 - 2.01                             | [1]       |
| NUGC-3 (Gastric)       | 0.14 - 2.01             | [1]            |                                         |           |
| NCI-H23 (Lung)         | 0.14 - 2.01             | [1]            |                                         |           |
| ACHN (Renal)           | 0.14 - 2.01             | [1]            |                                         |           |
| PC-3 (Prostate)        | 0.14 - 2.01             | [1]            |                                         |           |
| MDA-MB-231 (Breast)    | 0.14 - 2.01             | [1]            |                                         |           |
| 6-epi-Ophiobolin A     | Bipolaris setariae      | HCT-8 (Colon)  | 2.7                                     | [7]       |
| Bel-7402 (Liver)       | 2.71                    | [7]            |                                         |           |
| BGC-823 (Gastric)      | 2.36                    | [7]            |                                         |           |
| A549 (Lung)            | 4.5                     | [7]            |                                         |           |
| A2780 (Ovarian)        | 2.09                    | [7]            |                                         |           |

Note: The data for *Bipolaris* is for 6-epi-ophiobolin A, as specific cytotoxicity data for **Ophiobolin C** from this genus was not available in the reviewed literature. The data from *Aspergillus flocculosus* represents a range for **Ophiobolin C** and several of its newly discovered derivatives.[1]

## Mandatory Visualization





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Antimicrobial Compounds as Ophiobolin-Type Sesterterpenes and Pimarane-Type Diterpene From Bipolaris Species TJ403-B1 [frontiersin.org]
- 4. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ophiobolin C from Bipolaris and Aspergillus Sources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100131#comparing-ophiobolin-c-from-bipolaris-vs-aspergillus-sources>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)